Cas no 2171955-99-8 (4-(5-oxooxolan-3-yl)benzoic acid)

4-(5-oxooxolan-3-yl)benzoic acid is a versatile intermediate in organic synthesis, characterized by its benzoic acid core linked to a γ-lactone (oxolanone) moiety. This bifunctional structure makes it valuable for constructing complex molecules, particularly in pharmaceutical and fine chemical applications. The carboxylic acid group enables further derivatization, while the lactone ring offers reactivity for ring-opening or functionalization. Its rigid aromatic system enhances stability, making it suitable for use in high-temperature or catalytic reactions. The compound’s balanced polarity ensures solubility in both organic and aqueous media, facilitating diverse synthetic pathways. Its well-defined structure and purity make it a reliable building block for research and industrial processes.
4-(5-oxooxolan-3-yl)benzoic acid structure
2171955-99-8 structure
商品名:4-(5-oxooxolan-3-yl)benzoic acid
CAS番号:2171955-99-8
MF:C11H10O4
メガワット:206.194703578949
CID:5940324
PubChem ID:21992606

4-(5-oxooxolan-3-yl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(5-oxooxolan-3-yl)benzoic acid
    • EN300-1652871
    • 2171955-99-8
    • インチ: 1S/C11H10O4/c12-10-5-9(6-15-10)7-1-3-8(4-2-7)11(13)14/h1-4,9H,5-6H2,(H,13,14)
    • InChIKey: HEZLADPBDOKOLG-UHFFFAOYSA-N
    • ほほえんだ: O1C(CC(C2C=CC(C(=O)O)=CC=2)C1)=O

計算された属性

  • せいみつぶんしりょう: 206.05790880g/mol
  • どういたいしつりょう: 206.05790880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

4-(5-oxooxolan-3-yl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1652871-1.0g
4-(5-oxooxolan-3-yl)benzoic acid
2171955-99-8
1g
$1887.0 2023-06-04
Enamine
EN300-1652871-5.0g
4-(5-oxooxolan-3-yl)benzoic acid
2171955-99-8
5g
$5470.0 2023-06-04
Enamine
EN300-1652871-0.25g
4-(5-oxooxolan-3-yl)benzoic acid
2171955-99-8
0.25g
$1735.0 2023-06-04
Enamine
EN300-1652871-500mg
4-(5-oxooxolan-3-yl)benzoic acid
2171955-99-8
500mg
$1811.0 2023-09-21
Enamine
EN300-1652871-100mg
4-(5-oxooxolan-3-yl)benzoic acid
2171955-99-8
100mg
$1660.0 2023-09-21
Enamine
EN300-1652871-250mg
4-(5-oxooxolan-3-yl)benzoic acid
2171955-99-8
250mg
$1735.0 2023-09-21
Enamine
EN300-1652871-0.05g
4-(5-oxooxolan-3-yl)benzoic acid
2171955-99-8
0.05g
$1584.0 2023-06-04
Enamine
EN300-1652871-0.5g
4-(5-oxooxolan-3-yl)benzoic acid
2171955-99-8
0.5g
$1811.0 2023-06-04
Enamine
EN300-1652871-10.0g
4-(5-oxooxolan-3-yl)benzoic acid
2171955-99-8
10g
$8110.0 2023-06-04
Enamine
EN300-1652871-1000mg
4-(5-oxooxolan-3-yl)benzoic acid
2171955-99-8
1000mg
$1887.0 2023-09-21

4-(5-oxooxolan-3-yl)benzoic acid 関連文献

4-(5-oxooxolan-3-yl)benzoic acidに関する追加情報

4-(5-Oxooxolan-3-yl)benzoic Acid: A Comprehensive Overview

4-(5-Oxooxolan-3-yl)benzoic acid, also known by its CAS number 2171955-99-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structure and properties, has been the subject of extensive research in recent years. The molecule consists of a benzoic acid moiety attached to a 5-oxooxolan ring, which imparts it with distinctive chemical and biological characteristics.

The synthesis of 4-(5-Oxooxolan-3-yl)benzoic acid involves a series of well-defined organic reactions. Researchers have employed various methodologies, including nucleophilic substitution, condensation reactions, and oxidation processes, to achieve this compound. The choice of synthetic pathway often depends on the availability of starting materials and the desired purity of the final product. Recent advancements in catalytic techniques have further streamlined the synthesis process, making it more efficient and scalable for industrial applications.

One of the most intriguing aspects of 4-(5-Oxooxolan-3-yl)benzoic acid is its potential in drug discovery. Studies have shown that this compound exhibits promising bioactivity against several disease models, including cancer and neurodegenerative disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key enzymes involved in tumor progression. The compound's unique structure allows it to interact with specific protein targets, making it a valuable candidate for further preclinical testing.

In addition to its therapeutic potential, 4-(5-Oxooxolan-3-yl)benzoic acid has also found applications in material science. Its ability to form stable crystalline structures makes it an attractive candidate for use in organic electronics. Researchers have explored its properties as a component in organic light-emitting diodes (OLEDs), where it demonstrates excellent charge transport characteristics. This dual applicability underscores the versatility of this compound across multiple scientific disciplines.

The physical and chemical properties of 4-(5-Oxooxolan-3-yl)benzoic acid have been thoroughly characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, stability, and reactivity under various conditions. For example, X-ray crystallography revealed a highly ordered molecular packing arrangement, which is crucial for understanding its solid-state behavior.

From an environmental perspective, the biodegradability and toxicity of 4-(5-Oxooxolan-3-yl)benzoic acid have been evaluated to ensure its safe use in both industrial and therapeutic contexts. Preliminary studies indicate that the compound exhibits low toxicity towards non-target organisms, making it a favorable option for green chemistry applications. However, further long-term ecological assessments are required to fully understand its environmental impact.

In conclusion, 4-(5-Oxooxolan-3-yl)benzoic acid, with its CAS number 2171955-99-8, represents a multifaceted compound with diverse applications across chemistry and biology. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a key player in future scientific innovations. As research continues to uncover new facets of this compound's potential, it is poised to make significant contributions to both academic and industrial sectors.

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